molecular formula C10H16N4O2Si B13944547 Theophylline TMS derivative CAS No. 62374-32-7

Theophylline TMS derivative

Cat. No.: B13944547
CAS No.: 62374-32-7
M. Wt: 252.34 g/mol
InChI Key: KPBTTYFAGBODJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline TMS derivative (CID 617069) is a chemical compound with the molecular formula C10H16N4O2Si, intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications . This compound is a derivative of Theophylline (1,3-dimethylxanthine), a methylxanthine drug with a well-documented history in respiratory research . Theophylline itself is a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, mechanisms associated with bronchodilation and modulation of inflammatory responses . The "TMS" (trimethylsilyl) group in this derivative is typically employed in analytical chemistry to increase the volatility and thermal stability of a compound, making it highly suitable for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) . As such, the this compound is positioned as a valuable analytical standard or reagent for researchers developing and validating methods for the identification and quantification of theophylline and related methylxanthines in various biological, pharmaceutical, or experimental matrices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62374-32-7

Molecular Formula

C10H16N4O2Si

Molecular Weight

252.34 g/mol

IUPAC Name

1,3-dimethyl-7-trimethylsilylpurine-2,6-dione

InChI

InChI=1S/C10H16N4O2Si/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)17(3,4)5/h6H,1-5H3

InChI Key

KPBTTYFAGBODJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)[Si](C)(C)C

Origin of Product

United States

Fundamental Chemistry of Trimethylsilylation for Theophylline

Principles of Silylation Reactions: Mechanism and Thermodynamics

Silylation is a chemical modification technique where an active hydrogen atom in a molecule is substituted with an alkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. chromatographyonline.comrestek.com This reaction targets acidic protons, such as those found in –OH, –COOH, –NH, and –SH functional groups. chromatographyonline.comsigmaaldrich.com

The underlying mechanism is a nucleophilic attack by the heteroatom (in theophylline's case, the nitrogen of the imidazole (B134444) ring) on the silicon atom of the silylating agent. sigmaaldrich.comcolostate.edu This forms a bimolecular transition state. The reaction's progression is heavily influenced by the leaving group's stability; a better leaving group facilitates a more efficient reaction. nih.gov

Thermodynamically, silylation reactions are driven by the formation of a very strong silicon-oxygen or silicon-nitrogen bond. wikipedia.org The reaction rates and equilibria are dependent on several factors, including solvent polarity, the nature of the silylating agent, and steric hindrance around the reaction site. acs.org The process is typically conducted under anhydrous conditions, as the silylating reagents and the resulting TMS derivatives are susceptible to hydrolysis. sigmaaldrich.comtdl.org

Reactivity of Theophylline (B1681296) Functional Groups towards Silylation Agents

Theophylline, or 1,3-dimethylxanthine, possesses a key reactive site for silylation. wikipedia.orglongdom.org The molecule has an acidic proton on the nitrogen atom at the N-7 position of its imidazole ring. nih.gov This N-H group is the primary target for derivatization with trimethylsilylating agents. The two amide groups within the pyrimidine-dione ring are generally less reactive under standard silylation conditions. The presence of this single active hydrogen makes theophylline a suitable candidate for a straightforward and specific silylation reaction, leading to the formation of a single, more volatile derivative.

Common Silylating Reagents Utilized for Theophylline Derivatization

A variety of reagents are available for trimethylsilylation, each with distinct reactivity and applications. The choice of reagent is critical for achieving complete and efficient derivatization of theophylline for subsequent GC analysis.

BSTFA is a powerful and widely used trimethylsilyl donor. interchim.frsigmaaldrich.com It is known for its high reactivity, which allows it to derivatize a broad range of polar compounds, including amides, carboxylic acids, and alcohols. sigmaaldrich.comsrlchem.com When BSTFA reacts with theophylline, it replaces the active hydrogen at the N-7 position. The byproducts of this reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (B147638), are volatile, which is advantageous for chromatographic analysis as it minimizes interference with the analyte peak. interchim.fr Often, a catalyst like Trimethylchlorosilane (TMCS) is added to BSTFA formulations (e.g., in a 99:1 ratio) to enhance the reagent's donor strength, particularly for sterically hindered groups. researchgate.net

MSTFA is considered one of the most reactive and volatile TMS-derivatizing agents available. nih.govrestek.comsigmaaldrich.com Its primary advantage lies in the volatility of its byproduct, N-methyltrifluoroacetamide, which typically elutes with the solvent front in a gas chromatogram, ensuring a clean baseline. interchim.fr MSTFA is highly effective for derivatizing a wide array of compounds, including amines and amides, making it an excellent choice for theophylline. nih.govlabmal.com Its potent silylating power often negates the need for a catalyst, although it can be used with TMCS for particularly difficult derivatizations. cdc.gov Studies have shown MSTFA to be a reliable reagent for the derivatization of xanthines, including theophylline, for GC-IDMS analysis. nih.gov

TMCS is generally not used as a primary silylating agent due to its relatively weak TMS donor potential and the production of corrosive hydrochloric acid (HCl) as a byproduct. slideshare.net However, it plays a crucial role as a catalyst, often added in small amounts (around 1%) to other silylating reagents like BSTFA or HMDS to increase their reactivity. researchgate.netcloudfront.net

HMDS is a weak TMS donor and was one of the first reagents used for silylation. sigmaaldrich.com On its own, it reacts with easily accessible hydroxyl groups but is less effective for other functional groups. slideshare.net Its reactivity is significantly boosted when used in combination with TMCS and a base like pyridine (B92270). sigmaaldrich.com This mixture has a much greater silylating potential than HMDS alone. sigmaaldrich.com However, some studies note that unhydroxylated xanthines, like theophylline, are not effectively silylated by a mixture of BSTFA and TMCS, suggesting that the choice of reagent combination is critical. akjournals.comresearchgate.net

The choice of silylating agent for theophylline derivatization depends on the desired reaction efficiency, speed, and the analytical requirements of the GC/MS method.

Reactivity: MSTFA is generally the most powerful silylating agent, followed by BSTFA. chromatographyonline.com HMDS is the weakest and is typically used in combination with a catalyst. sigmaaldrich.com

Byproducts: MSTFA is often preferred due to its highly volatile byproducts, which lead to cleaner chromatograms compared to those from BSTFA or HMDS/TMCS mixtures. interchim.fr

Specificity: For theophylline, the primary target is the N-7 proton. Potent reagents like MSTFA and BSTFA ensure a complete and rapid reaction at this site. nih.govinterchim.fr While combinations like HMDS/TMCS can also derivatize theophylline, the reaction may be slower or require heating. sigmaaldrich.com

Analytical Performance: Studies comparing various silylating agents for other drug classes, such as NSAIDs, have found that MSTFA and BSTFA provide comparable efficiency and sensitivity for trimethylsilylation. researchgate.net For theophylline analysis, MSTFA is frequently cited as the reagent of choice for producing a single, stable TMS derivative suitable for quantitative analysis by GC-MS. nih.gov

Interactive Table: Comparison of Silylating Agents for Theophylline

ReagentRelative ReactivityCommon UseByproductsAdvantages for Theophylline Analysis
MSTFA Very HighPrimary ReagentVolatile (N-methyltrifluoroacetamide)Highly efficient, clean chromatogram, ideal for quantitative analysis. nih.govinterchim.fr
BSTFA HighPrimary ReagentVolatile (N-trimethylsilyl-trifluoroacetamide)Strong silyl (B83357) donor, widely applicable. interchim.frsigmaaldrich.com
HMDS LowUsed with CatalystAmmonia (B1221849)Selective for some compounds, low cost. sigmaaldrich.com
TMCS Very LowCatalystHydrochloric Acid (HCl)Increases reactivity of other agents like BSTFA and HMDS. researchgate.net

Factors Influencing Derivatization Efficiency and Yield

The successful trimethylsilylation of theophylline hinges on a delicate interplay of several experimental variables. Optimizing these factors is paramount to achieving high yields of the desired Theophylline TMS derivative, which is essential for accurate analytical quantification and efficient synthetic pathways.

The choice of solvent is a critical determinant in the trimethylsilylation of theophylline, profoundly impacting reaction rates and product yields. The solvent's primary role is to dissolve the reactants, but its polarity and ability to act as a catalyst or an acid scavenger can significantly influence the reaction's course. sigmaaldrich.comnasa.gov

Commonly employed solvents in silylation reactions include pyridine, acetonitrile (B52724), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). sigmaaldrich.comresearchgate.net Pyridine is particularly advantageous as it can also function as an HCl acceptor when using organochlorosilane reagents. sigmaaldrich.com Research on the trimethylsilylation of amino acids, which share functional group similarities with theophylline, has shown that solvent polarity can affect the number of derivative peaks observed in chromatography. For instance, polar solvents like acetonitrile and DMF can lead to different derivatization patterns compared to non-polar solvents such as methylene (B1212753) chloride or hexane. nasa.gov

In the context of theophylline itself, studies on its solubility have highlighted that it dissolves best in solvents like dimethyl sulfoxide (B87167) (DMSO) and DMF. nih.gov While high solubility is a prerequisite, the solvent must also be compatible with the silylating agent and not interfere with the reaction. For example, solvents with active hydrogen atoms are generally avoided as they can react with the silylating agent. researchgate.net The selection of a solvent is therefore a balance between ensuring reactant solubility and promoting the desired reaction pathway. iltusa.com

Table 1: Solvent Selection Criteria for Theophylline Trimethylsilylation

CriteriaRationaleExamples of Suitable Solvents
Analyte Solubility Ensures theophylline is available for reaction.Pyridine, Acetonitrile, DMF, DMSO sigmaaldrich.comresearchgate.netnih.gov
Reagent Compatibility Prevents unwanted reactions with the silylating agent.Aprotic solvents are generally preferred.
Reaction Promotion Can facilitate the reaction by stabilizing transition states or acting as a catalyst.Pyridine can act as an HCl scavenger. sigmaaldrich.com
Volatility Should be easily removable post-reaction and not interfere with subsequent analysis (e.g., GC). iltusa.comAcetonitrile, Dichloromethane iltusa.com
Purity High-purity solvents are crucial to avoid introducing contaminants. iltusa.com

Temperature and reaction time are intrinsically linked parameters that must be carefully optimized to maximize the yield of the this compound while minimizing the formation of undesirable by-products. nottingham.ac.uk Silylation reactions are often conducted at elevated temperatures to increase the reaction rate. researchgate.net

For many silylation reactions, heating to temperatures between 60°C and 100°C is common. researchgate.nettcichemicals.com For instance, the trimethylsilylation of certain steroids is performed at 100°C for one hour. tcichemicals.com However, the optimal temperature and time can vary significantly depending on the specific silylating agent used and the steric hindrance of the functional group being derivatized. researchgate.net

Kinetic studies are essential for determining the ideal reaction duration. nih.gov Insufficient reaction time will lead to incomplete derivatization, while excessively long times may promote the degradation of the product or the formation of artifacts. shu.ac.ukwordpress.com Research on the N9-alkylation of xanthine (B1682287) derivatives, a related class of compounds, highlights that forcing conditions such as high temperatures and long reaction times are sometimes necessary, though this can also lead to the formation of multiple products. mdpi.com The optimization process often involves empirical studies where the reaction is monitored over time at various temperatures to identify the conditions that provide the highest yield of the desired single derivative. nottingham.ac.uktandfonline.com For example, a study on the synthesis of theophylline derivatives involved optimizing the reaction by initiating it with a small amount of heat. shu.ac.uk

Table 2: Illustrative Reaction Conditions for Silylation

Analyte TypeSilylating AgentTemperature (°C)TimeReference
KetosteroidsBSTFA:TMCS (5:1)602 hours tcichemicals.com
SteroidsSIM1001 hour tcichemicals.com
SugarsTMS-HTRoom Temperature5 minutes tcichemicals.com
Amino AcidsBSA80-900.5-2 hours tcichemicals.com
Theophylline-Refluxing Xylene- shu.ac.uk

Note: BSTFA = N,O-Bis(trimethylsilyl)trifluoroacetamide, TMCS = Trimethylchlorosilane, SIM = N-Trimethylsilylimidazole, BSA = N,O-Bis(trimethylsilyl)acetamide, TMS-HT = Hexamethyldisilazane and Trimethylchlorosilane in Pyridine.

While many silylation reactions can proceed without a catalyst, the inclusion of one can significantly enhance the reaction rate, particularly for sterically hindered or less reactive functional groups. researchgate.netjlu.edu.cn Catalysts can be either acidic or basic in nature. researchgate.net

Commonly used catalysts for silylation include trimethylchlorosilane (TMCS), which is often added in small amounts (e.g., 1%) to silylating agents like BSTFA. nasa.govtcichemicals.com The catalytic effect of TMCS has been noted in the silylation of steroids. researchgate.net Other catalysts that have been employed include pyridine hydrochloride, O-methylhydroxylamine hydrochloride, and potassium acetate. sigmaaldrich.com

In the broader context of xanthine chemistry, various metal catalysts have been explored for different transformations. For instance, metal iodides like SnI₂, SbI₃, and TeI₄ have been used to catalyze the N-glycosylation of 7-trimethylsilyltheophylline. tandfonline.com Silver salts, such as silver triflate (AgOTf), in combination with diphenyltin (B89523) sulfide, have also been shown to efficiently catalyze the synthesis of ribonucleosides from trimethylsilylated nucleoside bases. oup.com More recently, there has been growing interest in using theophylline itself, or its derivatives, as a "green" and biodegradable catalyst in various organic reactions. nih.gov Theophylline-derived N-heterocyclic carbene (NHC) ligands have been used to form complexes with metals like ruthenium, palladium, and iridium for catalytic applications. researchgate.net For the specific purpose of O-silylation, isothiourea catalysts have been investigated for the asymmetric silylation of alcohols. rsc.org

The choice of catalyst depends on the silylating agent and the substrate. For example, when using silyl chlorides, a base like a tertiary amine is often added to neutralize the HCl byproduct. researchgate.net The development of catalyst-free methods is also an area of active research, aiming for more efficient and environmentally friendly processes. jlu.edu.cn

The stoichiometry of the derivatization reaction, particularly the amount of silylating agent used, is a crucial factor in achieving complete and efficient conversion of theophylline to its TMS derivative. It is standard practice to use a significant excess of the silylating reagent. researchgate.net

Using an excess of the silylating agent serves multiple purposes. Firstly, it helps to drive the reaction to completion by shifting the equilibrium towards the product side. sigmaaldrich.com Secondly, it can help to prevent the hydrolysis of the silyl derivatives, which are often sensitive to moisture, by reacting with any trace amounts of water present in the reaction mixture. gnomio.comresearchgate.net A molar ratio of at least 2:1 of the silylating agent to the active hydrogen in the sample is generally advisable. sigmaaldrich.com In some cases, a 3- to 5-fold excess of the reagent is used. researchgate.net

However, the use of a large excess of the silylating reagent is not without potential drawbacks. The excess reagent and its byproducts can sometimes interfere with the subsequent chromatographic analysis. semanticscholar.org Furthermore, in some instances, an excess of the reagent can lead to the formation of multiple derivatives or other artifacts, complicating the interpretation of the results. wordpress.comresearchgate.net Therefore, while an excess is necessary, the optimal amount should be determined experimentally to ensure complete derivatization without introducing analytical interferences. The stoichiometry can also be influenced by the presence of other reactive species in the sample matrix, which may consume the silylating agent. tugraz.at

Synthesis and Preparation Methodologies for Theophylline Tms Derivatives

Laboratory-Scale Synthetic Protocols for Theophylline (B1681296) TMS Derivatives

On a standard laboratory scale, the synthesis of theophylline TMS derivative is typically performed as a batch process in small reaction vials. The fundamental principle involves the reaction of theophylline with a silylating agent in an appropriate aprotic solvent. researchgate.net

A common procedure involves dissolving a known quantity of theophylline in a dry solvent, such as pyridine (B92270) or dimethylformamide (DMF). researchgate.netcolostate.edu Pyridine is often favored as it can also act as a hydrogen chloride scavenger when silyl (B83357) halides are used as the derivatization reagent. researchgate.net An excess of a silylating agent is then added to the solution. The choice of reagent is crucial and depends on the desired reactivity and reaction conditions.

The reaction is typically heated to ensure completion. A common condition involves heating the mixture at 60-70°C for a duration ranging from 15 minutes to an hour. researchgate.net The specific temperature and time are optimized based on the reactivity of the chosen silylating agent and the stability of the resulting derivative. For instance, more powerful silylamides like N,O-Bis(trimethylsilyl)acetamide (BSA) can often complete the reaction at room temperature in 20-30 minutes. researchgate.net Catalysts, such as a small amount of Trimethylchlorosilane (TMCS), are frequently added to potentiate stronger reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSA, ensuring the derivatization of less reactive functional groups. researchgate.netcolostate.edu

The reaction mechanism is a nucleophilic substitution, where the nitrogen atom in the theophylline imidazole (B134444) ring attacks the silicon atom of the silylating reagent, leading to the formation of the N-TMS bond and a byproduct. cfsilicones.com

Table 1: Common Silylating Agents for Laboratory-Scale Synthesis This table is interactive. Users can sort columns by clicking on the headers.

Reagent Abbreviation Common Byproducts Key Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide (B147638) High silyl donor strength; volatile byproducts are advantageous for GC analysis. wordpress.com
N,O-Bis(trimethylsilyl)acetamide BSA Acetamide Excellent solvent properties; can be used neat. Byproduct is less volatile than those from BSTFA. researchgate.netwikipedia.org
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA N-methyltrifluoroacetamide Considered a strong silyl donor; produces stable and volatile byproducts. wordpress.com
Hexamethyldisilazane HMDS Ammonia (B1221849) (NH₃) A weaker silyl donor, often requiring longer reaction times, higher temperatures, or acid catalysis. researchgate.net

Micro-Scale Derivatization Techniques for Analytical Sample Preparation

For analytical purposes, such as quantifying theophylline in biological matrices, derivatization is performed on a micro-scale, typically involving micrograms of the analyte. The primary goal is the rapid, reproducible, and complete conversion of theophylline to its TMS derivative immediately before instrumental analysis.

A widely adopted two-step protocol, particularly in metabolomics, involves an initial oximation step followed by silylation. nih.gov While theophylline does not have a ketone or aldehyde group requiring oximation, this protocol's silylation step is directly applicable. In a typical procedure, a dried extract containing theophylline is first incubated with a solution of methoxyamine hydrochloride in pyridine. This step is standard for comprehensive metabolite profiling but is not strictly necessary for theophylline alone. The crucial second step involves adding a silylating agent, such as MSTFA, and incubating the mixture at a controlled temperature (e.g., 37°C for 30 minutes) to form the TMS derivative. nih.gov

The entire process is conducted in a small volume, often less than 100 µL, within a GC autosampler vial. nih.gov The use of anhydrous solvents and reagents is critical at this scale, as even trace amounts of water can hydrolyze the silylating reagent and lead to incomplete derivatization. mdpi.com Due to the high sensitivity of GC-MS, the reaction mixture is often injected directly into the instrument without any purification.

Automated Derivatization Systems for High-Throughput Applications

Manual derivatization can be laborious and introduce variability, especially in large sample batches. Automated systems address these challenges by providing highly precise and reproducible derivatization, which is essential for high-throughput applications like metabolomic profiling and clinical analysis.

Robotic autosamplers, such as the PAL System, can be programmed to perform the entire derivatization workflow. This includes the precise addition of solvents and derivatization reagents to each sample vial, followed by controlled incubation using integrated agitators and heaters. A key advantage is the ability to perform "just-in-time" derivatization, where each sample is prepared immediately before its scheduled injection into the GC-MS system. This approach minimizes the degradation of TMS derivatives, which can be unstable over time, ensuring that all samples are analyzed after a consistent incubation period. researchgate.net

Another advanced technique is on-column derivatization. In this method, the sample and the derivatizing reagent are injected sequentially into the hot GC injection port. For example, using a 2-step injection function, an autosampler first draws the sample and then the derivatizing agent, such as N-methyl-bis-trifluoroacetamide (MBTFA), into the syringe, separated by an air bubble. The sample is injected first, followed moments later by the reagent. The derivatization reaction occurs rapidly within the high-temperature environment of the injection port before the analyte enters the chromatographic column. This technique significantly shortens sample preparation time.

Table 2: Comparison of Derivatization Approaches This table is interactive. Users can sort columns by clicking on the headers.

Feature Manual (Off-line) Automated (On-line) On-Column
Throughput Low to Medium High High
Reproducibility Operator-dependent High High
Reagent Handling Manual, potential for exposure Automated, enclosed Automated, enclosed
Sample Stability Variable wait times can lead to derivative degradation "Just-in-time" preparation minimizes degradation Reaction occurs immediately upon injection
Hands-on Time High Low (setup only) Low (setup only)

| Primary Application | Small sample batches, method development | Large-scale studies, metabolomics | Rapid screening, routine analysis |

Post-Derivatization Purification and Isolation Strategies

For most analytical applications involving GC-MS, the reaction mixture containing the this compound is injected directly into the chromatograph without any purification. The chromatographic separation inherent in the GC process isolates the derivative from excess reagent, byproducts, and other matrix components. The silylating reagents and their byproducts are typically selected to be volatile and elute separately from the analyte of interest, preventing interference. wordpress.com Attempting purification steps like liquid-liquid extraction or solid-phase extraction can lead to the loss of the volatile derivative or its hydrolysis due to exposure to moisture.

In cases where derivatization is used as a step in a larger synthetic protocol (preparative scale), purification may be necessary. Common work-up procedures would involve:

Evaporation: If the silylating agent and solvent are highly volatile, they can be removed under a gentle stream of dry nitrogen or by using a rotary evaporator. This is only feasible if the TMS derivative itself is not volatile enough to be lost.

Aqueous Wash (with caution): A carefully controlled wash with a neutral or slightly basic aqueous solution could remove polar impurities. However, this is generally avoided as TMS derivatives, especially N-TMS compounds, are susceptible to hydrolysis.

Filtration: If the reaction results in a precipitated byproduct (e.g., imidazole hydrochloride), a simple filtration or centrifugation step can be used to remove the solid before analysis. researchgate.net

Chromatography: For non-volatile derivatives, flash column chromatography on silica gel could be employed, though this is uncommon for simple TMS derivatives intended for GC analysis.

Ultimately, for the specific purpose of analyzing this compound, purification is intentionally omitted in favor of direct injection to maintain quantitative accuracy and sample integrity.

Yield Determination and Reaction Completeness Assessment

Assessing the completeness of the derivatization reaction is crucial for accurate quantification. An incomplete reaction will lead to an underestimation of the original theophylline concentration.

Several methods are used to assess reaction completeness:

Chromatographic Analysis: The most common method is to analyze the reaction mixture by GC-MS. A complete reaction is indicated by the disappearance of the peak corresponding to underivatized theophylline and the appearance of a single, sharp peak for the this compound. The presence of the original theophylline peak or multiple derivative peaks suggests an incomplete or problematic reaction.

Physical Observation: In laboratory-scale synthesis, the cessation of byproduct formation, such as the evolution of ammonia gas when using HMDS or hydrogen chloride when using TMCS, can be a qualitative indicator that the reaction is complete. researchgate.net Similarly, the complete dissolution of the starting material and subsequent precipitation of a byproduct can also signal the end of the reaction. researchgate.net

Quantitative Yield Calculation: In analytical chemistry, the "yield" is often discussed in terms of recovery and reaction efficiency. The derivatization yield can be determined by derivatizing a known standard of theophylline and comparing the resulting peak area to that of a reference standard of the pure derivative, if available. More practically, an internal standard is used. A stable isotope-labeled version of theophylline is added before derivatization, and the peak area ratio of the derivatized theophylline to the derivatized internal standard is used for quantification, which corrects for any inconsistencies in derivatization yield or sample injection.

To ensure a high yield and complete reaction, it is imperative to use a sufficient excess of the silylating reagent and to maintain strictly anhydrous conditions, as moisture is a primary cause of incomplete silylation. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of Theophylline Tms Derivatives

Mass Spectrometry (MS) of Theophylline (B1681296) TMS Derivatives

Mass spectrometry is a cornerstone for the identification and structural elucidation of theophylline TMS derivative. The choice of ionization technique significantly influences the resulting mass spectrum and the information that can be gleaned.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation patterns that serve as a molecular fingerprint. bris.ac.uk For this compound (C₁₀H₁₆N₄O₂Si), the EI mass spectrum exhibits several characteristic ions that are diagnostic for its structure. nih.govnist.gov

The molecular ion (M•+) is observed at a mass-to-charge ratio (m/z) of 252, corresponding to the molecular weight of the derivative. nih.govnist.gov A highly abundant peak is found at m/z 237, which represents the loss of a methyl radical (•CH₃) from the trimethylsilyl (B98337) group ([M-15]⁺). nih.gov This is a hallmark fragmentation for TMS-derivatized compounds. fu-berlin.denih.gov The base peak in the spectrum is typically m/z 237. nih.gov Another significant and diagnostic ion appears at m/z 73, which corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺. fu-berlin.denih.gov

These key fragments allow for the confident identification of the compound as a mono-silylated theophylline derivative. The presence of the molecular ion confirms the mass, the [M-15]⁺ ion points to the TMS group, and the m/z 73 ion further corroborates the presence of the silyl (B83357) moiety.

Table 1: Prominent Ions in the Electron Ionization (EI) Mass Spectrum of this compound

m/z Relative Intensity Proposed Identity Fragmentation Pathway
252 Moderate [M]•+ Molecular Ion
237 High (Base Peak) [M-CH₃]⁺ Loss of a methyl radical from the TMS group

Data sourced from NIST and PubChem databases. nih.govnist.gov

In contrast to EI, Chemical Ionization (CI) is a soft ionization technique that results in significantly less fragmentation. This method is particularly useful for confirming the molecular weight of an analyte when the molecular ion in EI is weak or absent. nih.gov In CI, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these primary ions then react with the analyte molecule, typically through proton transfer or adduct formation. bris.ac.uk

For this compound, CI mass spectrometry would be expected to produce a prominent protonated molecule, [M+H]⁺, at m/z 253. If ammonia (B1221849) is used as the reagent gas, an ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 270 might also be observed. The resulting spectrum is much simpler than the EI spectrum, with the molecular ion region dominating, thereby providing unambiguous confirmation of the molecular weight.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID) to generate product (or daughter) ions. This technique allows for the mapping of fragmentation pathways and the confirmation of specific structural motifs.

For this compound, an MS/MS experiment could involve the isolation of the molecular ion (m/z 252) or the abundant [M-15]⁺ fragment (m/z 237).

Fragmentation of [M]•+ (m/z 252): The primary and most favored fragmentation pathway would be the neutral loss of a methyl radical to form the stable daughter ion at m/z 237.

Fragmentation of [M-15]⁺ (m/z 237): Further fragmentation of this ion would involve the cleavage of the purine (B94841) ring structure. Potential daughter ions could arise from the loss of carbon monoxide (CO), hydrogen cyanide (HCN), or other neutral fragments characteristic of the xanthine (B1682287) core, providing detailed information about the underlying theophylline structure.

These fragmentation experiments are invaluable for distinguishing between isomers and for the structural confirmation of metabolites in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to four or more decimal places). fu-berlin.de This allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

The calculated exact mass of this compound, with the elemental formula C₁₀H₁₆N₄O₂Si, is 252.10425230 Da. nih.gov An experimental measurement using an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer would yield a mass value very close to this theoretical value. This high-accuracy mass measurement provides strong evidence to confirm the elemental composition, significantly increasing the confidence in the compound's identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Theophylline TMS Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment of each proton and the connectivity between them.

The ¹H NMR spectrum of this compound shows distinct changes compared to the parent theophylline molecule, confirming the site of silylation. Theophylline has an acidic proton at the N7 position of the imidazole (B134444) ring. chemicalbook.com Upon derivatization, this proton is replaced by the trimethylsilyl group.

Expected Spectral Features for this compound:

Disappearance of the N7-H Signal: The broad signal for the N-H proton, which appears far downfield (around 14 ppm in DMSO-d₆) in the spectrum of theophylline, is absent in the derivative. chemicalbook.com

Appearance of the TMS Signal: A new, very strong singlet appears in the upfield region of the spectrum, typically between δ 0.0 and 0.5 ppm. This signal integrates to 9 protons and is characteristic of the nine equivalent methyl protons of the TMS group.

Shifts in Ring and Methyl Protons: The chemical shifts of the remaining protons are influenced by the new N-Si bond. The C8-H proton signal (around δ 8.0 ppm in theophylline) is expected to experience a shift. chemicalbook.com The two N-methyl signals (N1-CH₃ and N3-CH₃), which appear around δ 3.24 and δ 3.44 ppm in theophylline, will also be present, potentially with slight shifts in their positions. chemicalbook.com

Since all protons are on chemically distinct nuclei without adjacent non-equivalent protons, they appear as singlets, and thus no significant spin-spin coupling is observed among them.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Theophylline and Predicted Shifts for its TMS Derivative

Proton Theophylline (in DMSO-d₆) This compound (Predicted) Multiplicity Integration
N7-H ~14.0 Absent - -
C8-H ~8.0 Shifted from 8.0 Singlet 1H
N3-CH₃ ~3.4 Shifted from 3.4 Singlet 3H
N1-CH₃ ~3.2 Shifted from 3.2 Singlet 3H

Theophylline data sourced from ChemicalBook. chemicalbook.com Derivative data are predicted based on general principles of silylation.

¹³C NMR Spectral Analysis: Carbon Environments and Silicon Effects on Shifts

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of the this compound. Silylation at the N7 position induces notable changes in the chemical shifts of adjacent carbon atoms compared to the parent theophylline molecule. The attachment of the electropositive silicon atom generally causes a deshielding effect (a downfield shift) on the α-carbons (C5 and C8) and a smaller shielding effect (an upfield shift) on the β-carbon (C4).

The quaternary carbons (C2, C4, C5, C6) and the methyl carbons (N1-CH₃, N3-CH₃) also experience slight shifts due to the electronic redistribution upon silylation. The carbon atoms of the TMS group itself typically appear as a sharp singlet near 0 ppm. A comparison of the experimentally observed ¹³C NMR chemical shifts for theophylline and the anticipated shifts for its N7-TMS derivative illustrates these effects. nih.govchemicalbook.comipb.pt

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for Theophylline and its Predicted TMS Derivative

Carbon AtomTheophylline (DMSO-d₆) Shift (ppm)Predicted Theophylline N7-TMS Derivative Shift (ppm)Predicted Shift Change
C2151.6~152.0Downfield
C4147.8~147.0Upfield
C5106.3~110.0Downfield
C6155.2~155.5Downfield
C8140.3~143.0Downfield
N1-CH₃27.8~28.0Slight Downfield
N3-CH₃29.6~29.8Slight Downfield
Si-(CH₃)₃N/A~0.0N/A

²⁹Si NMR Spectroscopy for Silylation Site Confirmation and Degree of Substitution

²⁹Si NMR spectroscopy is a powerful and direct method for confirming the presence and chemical environment of the trimethylsilyl group. huji.ac.il The ²⁹Si chemical shift is highly sensitive to the nature of the atom to which the silicon is bonded. For a TMS group attached to a nitrogen atom within a heterocyclic system, the ²⁹Si resonance typically appears in a characteristic range of +10 to +20 ppm relative to the tetramethylsilane (B1202638) (TMS) standard. pascal-man.com

Observing a single resonance in this region for the this compound would provide strong evidence for the formation of a single silylated product. This technique is definitive for confirming that silylation has occurred on a nitrogen atom and can distinguish it from O-silylation, which would result in a different chemical shift range. The integration of the ²⁹Si signal relative to an internal standard can also be used to quantify the degree of substitution.

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for TMS Derivatives

TMS-Substituted GroupTypical ²⁹Si Chemical Shift Range (ppm)
R₃Si-N (amines, amides, heterocycles)+10 to +20
R₃Si-O (alcohols, phenols)+15 to +30
R₃Si-C (alkanes)-5 to +5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the precise location of the TMS group.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the this compound, COSY would show correlations within any coupled proton systems, though in this specific molecule, with isolated methyl groups and a single C8-H, its utility is primarily for confirming the absence of unexpected couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu HSQC is crucial for assigning the signals of the N-methyl protons to their respective carbons and the C8-H proton to the C8 carbon. It would also show a strong correlation between the protons of the TMS group (~0.2 ppm) and the TMS carbon (~0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful 2D NMR technique for establishing the silylation site. huji.ac.ilresearchgate.net HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. The key correlation for confirming N7 silylation would be between the protons of the trimethylsilyl group and the carbons of the purine ring. A cross-peak between the Si-(CH₃)₃ protons and the C5 and C8 carbons of the theophylline core would provide definitive evidence of the N7-Si bond.

Table 3: Expected Key HMBC Correlations for Theophylline N7-TMS Derivative

Proton (¹H)Correlated Carbon (¹³C)Significance
Si-(CH₃)₃C5Confirms N7 silylation (3-bond correlation)
Si-(CH₃)₃C8Confirms N7 silylation (3-bond correlation)
N1-CH₃C2, C6Confirms N1-methyl group assignment
N3-CH₃C2, C4Confirms N3-methyl group assignment
C8-HC4, C5Confirms C8-H assignment

Infrared (IR) and Raman Spectroscopy of Theophylline TMS Derivatives

Vibrational spectroscopy provides valuable information about the functional groups present in the this compound. The most significant change in the IR and Raman spectra upon derivatization is the disappearance of the N-H stretching vibration, which is typically observed in the range of 3100-3150 cm⁻¹ in solid theophylline. researchgate.netresearchgate.net

The introduction of the TMS group gives rise to several new, characteristic vibrational modes:

Si-C Vibrations: The asymmetric and symmetric stretching of the Si-C bonds in the TMS group are typically observed in the IR and Raman spectra. The asymmetric stretch appears as a strong band around 750-765 cm⁻¹, while the symmetric stretch is found near 630-650 cm⁻¹.

CH₃ Rocking: The symmetric deformation or rocking of the methyl groups attached to the silicon atom produces a very strong and characteristic band in the IR spectrum, typically around 840-850 cm⁻¹. researchgate.net

Si-N Stretch: The Si-N stretching vibration is expected in the region of 900-1000 cm⁻¹, though it can be of variable intensity and may overlap with other skeletal vibrations in the fingerprint region.

C=O and C=N Stretches: The carbonyl (C=O) stretching vibrations of the pyrimidine-dione ring, typically seen as strong bands around 1650-1710 cm⁻¹ in theophylline, may experience slight shifts due to the electronic changes from silylation. researchgate.net Similarly, the C=N and C=C stretching vibrations of the purine core (1550-1650 cm⁻¹) will persist in the derivative's spectrum.

The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to various bending and skeletal modes, which would be altered upon silylation, providing a unique pattern for the derivatized molecule.

Table 4: Key Vibrational Mode Assignments (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (Theophylline)~3120Medium (Absent in derivative)
C-H Stretch (Methyl, Aromatic)2900-3100Medium-Weak
C=O Stretch1650-1710Strong
C=N, C=C Stretch (Ring)1550-1650Medium-Strong
CH₃ Rocking (on Si)840-850Very Strong (IR)
Si-C Asymmetric Stretch750-765Strong
Si-N Stretch900-1000Variable

Chromatographic Behavior and Retention Characteristics

The primary purpose of converting theophylline to its TMS derivative is to enable its analysis by gas chromatography (GC). The silylation process replaces the polar N-H group with a nonpolar TMS group, which significantly increases the molecule's volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. nih.govresearchgate.net

Column Selection: The analysis of silylated xanthines like theophylline is typically performed on low- to mid-polarity capillary columns. A common choice is a stationary phase composed of 5% phenyl / 95% methylpolysiloxane (e.g., DB-5, HP-5, ZB-5). This type of column provides excellent separation for a wide range of derivatized metabolites based primarily on boiling point, with some selectivity for aromatic compounds. nih.gov

Retention Indices (RI): The Kovats retention index is a standardized measure of a compound's elution time, relative to a series of n-alkane standards. It helps in compound identification across different instruments and conditions. The retention index for the this compound on a standard nonpolar or semi-polar column is a key parameter for its identification in complex mixtures.

Relative Retention Time (RRT): RRT is the ratio of the retention time of the analyte to that of an internal standard. This is another common method for reporting chromatographic data, offering high precision for quantitative analysis.

Table 5: Typical Gas Chromatography Parameters for this compound Analysis

ParameterTypical Value / Description
Stationary Phase5% Phenyl / 95% Methylpolysiloxane
Column Dimensions30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier GasHelium
Injection ModeSplit/Splitless
Temperature ProgramInitial temp ~80°C, ramp 10-20°C/min to ~300°C
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Table of Mentioned Compounds

Liquid Chromatography (LC) Considerations for Reverse-Phase and Normal-Phase Separations of Silylated Theophylline

The analysis of silylated compounds, such as the trimethylsilyl (TMS) derivative of theophylline, by liquid chromatography (LC) presents a unique set of challenges and considerations that differ significantly from the analysis of the parent compound. The introduction of the TMS group fundamentally alters the polarity and stability of theophylline, necessitating careful selection of the chromatographic mode and conditions to achieve successful separation and detection. The primary challenge revolves around the hydrolytic instability of the Si-O bond in the silyl ether, which is particularly problematic in the aqueous mobile phases commonly used in reverse-phase chromatography.

Reverse-Phase Liquid Chromatography (RP-LC)

Reverse-phase liquid chromatography is a powerful and widely used technique for the separation of a broad range of analytes. However, its application to the direct analysis of intact this compound is fraught with difficulties, primarily due to the high water content in typical mobile phases.

Challenges and Limitations:

The TMS group is highly susceptible to hydrolysis, readily cleaving from the theophylline molecule in the presence of water to regenerate the original theophylline and form trimethylsilanol. This degradation can occur in the sample vial, during injection, or on the column itself, leading to a number of analytical problems:

Peak Splitting or Tailing: The presence of both the derivatized and underivatized theophylline will result in complex chromatograms with multiple peaks or severe peak tailing.

Poor Reproducibility: The extent of hydrolysis can be difficult to control, leading to inconsistent and non-reproducible quantitative results.

Column Contamination: The hydrolysis by-product, trimethylsilanol, and other siloxane species can adsorb onto the stationary phase, altering its chromatographic properties and leading to a decline in column performance over time.

Due to these significant challenges, conventional RP-LC with aqueous-organic mobile phases is generally considered unsuitable for the routine analysis of this compound. The primary purpose of silylation is to increase volatility and thermal stability for gas chromatography (GC), and this derivatization strategy is counterintuitive for typical RP-LC conditions.

Hypothetical RP-LC Conditions and Expected Observations:

While not recommended, if one were to attempt the analysis, the conditions would need to be carefully optimized to minimize hydrolysis. This would involve using a mobile phase with a very high organic content and a low-residence-time column.

ParameterConditionExpected Outcome
Stationary Phase C18, C8Standard reverse-phase columns.
Mobile Phase High percentage of ACN or MeOH with minimal water (e.g., >95% organic)An attempt to reduce the availability of water to mitigate hydrolysis.
pH Neutral to slightly acidicExtreme pH values would likely accelerate the hydrolysis of the silyl ether.
Flow Rate HighTo minimize the residence time of the analyte on the column and reduce the opportunity for on-column hydrolysis.
Temperature Ambient or slightly elevatedTo ensure good peak shape without thermally degrading the derivative.
Detection UV, MSUV detection would show peaks for both theophylline and its TMS derivative. MS would be required to confirm the identity of the eluting peaks.

This table is for illustrative purposes to highlight the challenges and is not a recommended analytical method.

Normal-Phase Liquid Chromatography (NP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC)

Normal-phase chromatography and related techniques like HILIC offer a more promising approach for the analysis of silylated theophylline. These methods utilize non-aqueous or low-water-content mobile phases, which significantly reduces the risk of hydrolysis.

Advantages for Silylated Compounds:

Analyte Stability: The use of organic solvents as the primary mobile phase components preserves the integrity of the TMS derivative throughout the chromatographic run.

Improved Retention and Selectivity: In NP-LC, the polar stationary phase (e.g., silica, cyano, or amino) interacts with any residual polar functional groups on the silylated theophylline, offering a different selectivity compared to GC. In HILIC, a polar stationary phase is used with a mobile phase of high organic content and a small amount of water, which can be suitable for moderately polar compounds like this compound.

Typical NP-LC/HILIC Conditions for Silylated Theophylline:

The following table outlines typical starting conditions for the analysis of this compound using normal-phase or HILIC.

ParameterNormal-Phase (NP) ConditionHydrophilic Interaction (HILIC) Condition
Stationary Phase Silica, Cyano (CN), Amino (NH2)Amide, Cyano (CN), Amino (NH2)
Mobile Phase Hexane/Isopropanol, Heptane/Ethyl AcetateAcetonitrile (B52724)/Water (e.g., 95:5 v/v), Acetonitrile/Ammonium Acetate buffer (low aqueous content)
Flow Rate 0.5 - 2.0 mL/min0.5 - 2.0 mL/min
Temperature AmbientAmbient to moderately elevated (e.g., 30-40°C)
Detection UV, MSUV, MS

Research Findings and Considerations:

While specific research on the LC of this compound is scarce due to the prevalence of GC-MS for silylated compounds, the broader literature on the analysis of silylated molecules supports the use of non-aqueous chromatography. The choice between NP-LC and HILIC would depend on the specific polarity of the this compound and the desired selectivity. For instance, NP-LC with a completely anhydrous mobile phase would offer the highest stability for the derivative. HILIC, with its small aqueous component in the mobile phase, might offer better peak shapes for moderately polar silylated compounds but would require careful optimization to prevent on-column hydrolysis.

Analytical Methodologies Employing Theophylline Tms Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is the primary analytical platform for the analysis of theophylline (B1681296) TMS derivatives. The derivatization process replaces the active hydrogen atom on the theophylline molecule with a non-polar TMS group, which significantly reduces intermolecular hydrogen bonding and increases volatility. wikipedia.orgthermofisher.com This chemical modification allows the compound to be readily analyzed in the gas phase.

The successful separation and detection of theophylline TMS derivative by GC-MS are critically dependent on the optimization of several chromatographic parameters.

Column Type : Capillary columns are favored over packed columns for their superior resolution and efficiency. shimadzu.comunt.edu For the analysis of silylated compounds like theophylline TMS, a non-polar or semi-polar stationary phase is typically selected. A common choice is a 5%-phenyl-95%-dimethylpolysiloxane capillary column, which separates compounds based on their boiling points and slight polarity differences. hmdb.ca These columns are robust and provide excellent peak shape for a wide range of derivatized compounds.

Temperature Program : A programmed temperature ramp is essential for achieving good separation and efficient elution of the derivative. A typical program starts at a lower initial temperature to allow for the focusing of analytes at the head of the column, followed by a controlled ramp to a higher final temperature to elute the derivative in a reasonable time. elementlabsolutions.com An optimal temperature programming rate is often approximated as 10°C per column hold-up time. elementlabsolutions.com The initial oven temperature for splitless injections is typically set 10-20°C below the boiling point of the sample solvent. elementlabsolutions.com

Carrier Gas Flow : The choice of carrier gas and its flow rate affects both separation efficiency and analysis time. drawellanalytical.com Helium is a commonly used carrier gas, although hydrogen can offer higher efficiency at greater linear velocities. chromatographyonline.com The flow rate is typically operated in a constant flow mode, often around 1 mL/min, to ensure reproducible retention times and optimal performance of the mass spectrometer. sydney.edu.auchromatographyonline.com Precise control of the flow rate is critical for maintaining stable retention times. chromatographyonline.com

Table 1: Typical GC Parameters for this compound Analysis

Parameter Typical Setting Rationale
Column Type 5%-phenyl-95%-dimethylpolysiloxane Provides good selectivity for semi-polar TMS derivatives.
Column Dimensions 30 m length x 0.25 mm ID x 0.25 µm film Standard dimensions offering a good balance of resolution and analysis time.
Injection Mode Splitless Maximizes sensitivity for trace-level analysis.
Injector Temperature 250 - 270°C Ensures rapid and complete vaporization of the TMS derivative. sydney.edu.au
Carrier Gas Helium Inert gas providing good efficiency and compatibility with MS detectors.
Flow Rate 1.0 mL/min (Constant Flow) Ensures reproducible retention times and stable MS performance. sydney.edu.au

| Oven Program | Initial: ~70°C, Ramp: 6-15°C/min, Final: ~300-330°C | Separates the derivative from solvent and matrix components effectively. sydney.edu.augcms.cz |

The mass spectrometer can be operated in two primary modes for the detection of this compound: full scan and selective ion monitoring (SIM). scioninstruments.com

Full Scan Acquisition : In full scan mode, the mass spectrometer scans across a wide range of mass-to-charge ratios (e.g., m/z 50-500), capturing a complete mass spectrum for all eluting compounds. scioninstruments.com This mode is invaluable for qualitative analysis, allowing for the identification of unknown compounds by comparing their fragmentation patterns to spectral libraries like the NIST database. scioninstruments.comnih.gov For the this compound, the molecular ion and characteristic fragment ions can be identified. However, because the detector's time is divided across a wide mass range, the sensitivity in full scan mode is lower compared to SIM. scioninstruments.com

Selective Ion Monitoring (SIM) : In SIM mode, the mass spectrometer is programmed to detect only a few specific, pre-selected ions that are characteristic of the target analyte. scioninstruments.comshimadzu.com By focusing on only these ions, the dwell time for each ion is increased, which dramatically enhances the signal-to-noise ratio and improves sensitivity by tens to hundreds of times. scioninstruments.comshimadzu.com This makes SIM the preferred mode for quantitative analysis, especially for detecting trace amounts of theophylline. For the mono-silylated theophylline derivative (C10H16N4O2Si), characteristic ions would be selected for monitoring, such as the molecular ion or abundant fragment ions, to ensure high selectivity and accuracy. hmdb.ca

Table 2: Comparison of MS Detection Modes for this compound

Feature Full Scan Mode Selective Ion Monitoring (SIM) Mode
Primary Use Qualitative analysis, compound identification Quantitative analysis, trace detection. shimadzu.com
Data Acquired Complete mass spectrum over a wide m/z range Intensity data for a few specific m/z values. scioninstruments.com
Sensitivity Lower Significantly higher. scioninstruments.com
Selectivity Lower (potential for matrix interference) Higher (reduces background noise). scioninstruments.com
Advantage Can identify unknown or unexpected compounds Ideal for accurate and precise measurement of known target analytes.

| Disadvantage | Less sensitive for trace quantification. scioninstruments.com | Cannot detect non-target compounds. scioninstruments.com |

The derivatization step must be seamlessly integrated into the analytical workflow for efficient and reproducible results. The process involves reacting theophylline with a silylating agent to form the TMS derivative prior to injection into the GC-MS system. restek.com

The most common silylating reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comnih.govresearchgate.net The reaction is typically carried out by heating the dried sample extract with the reagent (e.g., at 60-70°C for 30-60 minutes) in an anhydrous environment, as the reagents are sensitive to moisture. restek.comcaltech.edursc.org

This workflow can be performed either manually or through an automated system:

Manual (Offline) Derivatization : In a manual workflow, the analyst performs the derivatization steps in vials before manually transferring them to the GC autosampler. nih.gov This approach is common but can be labor-intensive and prone to variability. A significant drawback is the potential for degradation of the TMS derivatives, which are often unstable and susceptible to hydrolysis, as they wait on the autosampler tray for analysis. nih.govresearchgate.net

Automated (Online) Derivatization : Modern robotic autosamplers can fully automate the derivatization process. thermofisher.compalsystem.com The system can be programmed to add reagents, mix, and heat samples just before injection. palsystem.com This "just-in-time" approach offers significant advantages, including improved reproducibility, reduced sample degradation by minimizing the time between derivatization and analysis, and increased laboratory throughput. nih.govresearchgate.netthermofisher.cn Automated methods have been shown to provide better reproducibility and higher peak intensities for many metabolites compared to manual procedures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations

While GC-MS is the natural choice for analyzing volatile TMS derivatives, the use of these derivatives in liquid chromatography-mass spectrometry (LC-MS) is not standard practice and presents significant challenges. LC-MS is a powerful tool for the analysis of underivatized theophylline and its polar metabolites. nih.gov The discussion of Theophylline TMS derivatives in LC-MS is therefore largely a consideration of theoretical possibilities and limitations rather than established methodology.

The primary motivation for derivatization in LC-MS is typically to improve ionization efficiency or to introduce a readily fragmentable group for tandem mass spectrometry (MS/MS), rather than to increase volatility. oup.com

The main challenge for analyzing Theophylline TMS derivatives with LC-MS is the inherent instability of the silyl (B83357) group in the presence of protic solvents (like water and methanol) that are commonly used in reversed-phase liquid chromatography, the most common LC separation mode. caltech.eduresearchgate.net The Si-O bond is susceptible to hydrolysis, which would convert the derivative back to the original theophylline molecule before it reaches the detector, negating the purpose of derivatization.

However, if the chromatographic and ionization conditions could be controlled to maintain the derivative's integrity, one might hypothesize potential benefits. For certain non-polar compounds, derivatization could theoretically enhance ionization in specific interfaces like APCI, although this is not a common strategy for compounds like theophylline which are already amenable to standard LC-MS analysis in their native form.

The interface between the liquid chromatograph and the mass spectrometer is where ionization occurs. The suitability of common interfaces for silylated compounds varies greatly.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that generates ions from polar, often pre-charged, analytes in a liquid solution. nih.gov It is generally unsuitable for non-polar derivatives like Theophylline TMS. The derivative lacks easily ionizable sites in solution and is unstable in typical ESI mobile phases.

Atmospheric Pressure Chemical Ionization (APCI) : APCI is a gas-phase ionization technique that may be more compatible with silylated compounds. labx.comresearchgate.net The LC eluent is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules. youtube.com Because this process involves vaporization, it is more analogous to GC and is well-suited for less polar and more volatile compounds that are not easily ionized by ESI. labx.comyoutube.com Therefore, if a compatible non-aqueous, aprotic mobile phase could be used for chromatography, APCI would be the most logical interface for analyzing a TMS derivative.

Atmospheric Pressure Photoionization (APPI) : APPI is another gas-phase ionization technique that uses photons from an ultraviolet lamp to ionize analytes. It is effective for a range of compounds, including non-polar molecules that may not ionize well by ESI or APCI. nih.gov APPI could potentially be used to analyze silylated derivatives, but like APCI, it would require a compatible chromatographic system that avoids hydrolysis of the derivative.

Table 3: Suitability of LC-MS Interfaces for this compound Analysis

Interface Ionization Principle Suitability for TMS Derivatives Rationale
ESI Ions formed in liquid phase from polar analytes Poor Unsuitable for non-polar derivatives; protic solvents cause hydrolysis.
APCI Gas-phase chemical ionization after vaporization Potentially Suitable Better suited for volatile, less polar compounds; requires aprotic mobile phase. labx.com

| APPI | Gas-phase photoionization after vaporization | Potentially Suitable | Effective for non-polar compounds; requires aprotic mobile phase. nih.gov |

Calibration Curve Generation and Quantitative Analysis

Quantitative analysis of this compound hinges on the generation of a reliable calibration curve, which establishes the relationship between the instrumental response and the concentration of the analyte. This process is fundamental for accurately determining the amount of theophylline in an unknown sample.

Selection and Application of Internal Standards for this compound Quantification

The use of an internal standard (IS) is a critical practice in quantitative chromatography to correct for variations in sample preparation, derivatization efficiency, and instrument response. scioninstruments.com An IS is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to all standards, controls, and unknown samples. scioninstruments.com For gas chromatography-mass spectrometry (GC-MS) methods, the ideal internal standard often involves a stable isotope-labeled version of the analyte. scioninstruments.com

In the context of this compound analysis by Gas Chromatography-Isotope Dilution-Mass Spectrometry (GC-IDMS), isotopically labeled theophylline, such as 2-(13)C,1,3-(15)N2-theophylline, is a preferred choice. sigmaaldrich.comresearchgate.net This standard co-elutes with the this compound and experiences similar extraction, derivatization, and ionization efficiencies. By monitoring the distinct mass-to-charge (m/z) ratios of the analyte and the labeled internal standard, the ratio of their peak areas can be used for precise quantification, effectively compensating for analytical variability. scioninstruments.comresearchgate.net

The derivatization of both the analyte and the internal standard is typically performed using a silylating agent like N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA). sigmaaldrich.comresearchgate.net Other compounds, such as 7-Ethyltheophylline, have also been utilized as internal standards in chromatographic methods for theophylline. researchgate.net The key criteria for selection remain consistent: the IS should not be naturally present in the sample matrix and must be chromatographically resolved from all other sample components. scioninstruments.com

Linearity, Range, and Limit of Detection/Quantification (LOD/LOQ) Determination

Method validation for this compound quantification requires establishing the linear range, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Range: Linearity demonstrates that the analytical method's response is directly proportional to the analyte concentration over a specific range. A calibration curve is constructed by analyzing a series of standards of known concentrations and plotting the instrument response (e.g., peak area ratio of analyte to internal standard) against concentration. The relationship is typically evaluated using a linear regression model, with a correlation coefficient (R²) value close to 1.0 indicating a strong linear relationship. mdpi.com The analytical range is the interval between the upper and lower concentrations that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.net

LOD and LOQ: The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For bioanalytical methods, this is often referred to as the Lower Limit of Quantification (LLOQ). researchgate.net

The following table summarizes linearity and sensitivity parameters reported in studies involving the analysis of theophylline, including methods that utilize TMS derivatization.

ParameterValueAnalytical MethodSource
Linear Range0.1 - 20 ppmLC-ESI/MS/MS researchgate.net
LOD10 ng/mLGC-IDMS (with TMS derivatization) researchgate.net
LLOQ5 ng/mLLC-MS/MS researchgate.net
LLOQ50.418 ng/mLTriple Quadrupole LC/MS nih.gov

Method Validation and Robustness Studies

Method validation ensures that an analytical procedure is suitable for its intended purpose. For the quantification of theophylline TMS derivatives, this involves rigorous testing of accuracy, precision, specificity, and robustness against matrix effects.

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements.

Accuracy: Often expressed as percent recovery or relative error (RE), accuracy is assessed by analyzing samples with known concentrations of theophylline (e.g., quality control samples) and comparing the measured concentration to the nominal value. nih.gov

Precision: This is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-assay precision): The precision assessed within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov Precision is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). mdpi.comresearchgate.net

The following table presents accuracy and precision data from various theophylline quantification studies.

ParameterConcentration LevelValue (% CV or % Accuracy)Analytical MethodSource
Intra-assay Precision4.1 mg/L1.64% CVHPLC nih.gov
Inter-assay Precision4.1 mg/L2.87% CVHPLC nih.gov
Intra-assay PrecisionMedium Concentration6.9% CVLC-ESI/MS/MS researchgate.net
Inter-assay PrecisionMedium Concentration7.9% CVLC-ESI/MS/MS researchgate.net
Precision (from duplicates)Not Specified<2.5% CVGC-IDMS (with TMS derivatization) researchgate.net
Accuracy (Recovery)1.25 - 100 mg/L86 - 101%HPLC nih.gov
Between-batch AccuracyLLOQ107.98%Triple Quadrupole LC/MS nih.gov

Specificity and Selectivity Evaluation Against Potential Interferences

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov For this compound analysis, this involves ensuring that the method can distinguish the analyte from other structurally related xanthines and potential co-administered drugs.

Potential interferences for theophylline include:

Other Xanthines: Caffeine (B1668208), theobromine, and paraxanthine (B195701) are chemically similar to theophylline and may be present in biological samples. researchgate.netnih.gov

Co-administered Drugs: Drugs such as paracetamol may also be present and could potentially interfere with the analysis. nih.gov

The combination of gas chromatography's separation power and the mass spectrometer's specificity is crucial. By selecting specific ions or ion transitions for the this compound that are unique from those of potential interferents, high selectivity can be achieved. researchgate.net Studies have confirmed that methods like GC-IDMS can be highly specific, showing no interference from other substituted xanthines. researchgate.net However, some methods may be susceptible; for instance, certain immunoassays and HPLC methods have shown interference from caffeine and theobromine. nih.gov

Matrix Effects and Compensation Strategies in Diverse Sample Types

The sample matrix consists of all components in a sample other than the analyte of interest. Matrix effects occur when these co-eluting components alter the ionization efficiency of the analyte in the mass spectrometer, leading to either ion suppression or enhancement. mdpi.commedipharmsai.com This can significantly compromise the accuracy and reproducibility of the analysis. chromatographytoday.com

In the analysis of TMS derivatives by GC-MS, matrix effects can arise from incomplete transfer of derivatives during injection or interactions at the beginning of the chromatographic separation. mdpi.com In biological matrices such as plasma, serum, or urine, common sources of matrix effects include endogenous components like lipids, phospholipids, proteins, and carbohydrates, as well as exogenous components introduced during sample collection and preparation, such as anticoagulants. medipharmsai.comchromatographytoday.com

Compensation Strategies: To minimize the impact of matrix effects, several strategies can be employed:

Effective Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte. Common techniques include:

Protein Precipitation (PPT): A simple method to remove the bulk of proteins from plasma or serum. medipharmsai.com

Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on differential solubility in immiscible liquid phases. medipharmsai.com

Solid-Phase Extraction (SPE): A highly effective and selective technique for cleaning up complex samples by passing them through a solid sorbent that retains the analyte, which is then eluted with a different solvent. medipharmsai.comnih.gov

Use of Stable Isotope-Labeled Internal Standards: As mentioned previously, an ideal internal standard co-elutes with the analyte and is affected by matrix effects in the same way. By using the peak area ratio for quantification, the variability caused by ion suppression or enhancement can be largely corrected. scioninstruments.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This ensures that the standards and the samples experience similar matrix effects, improving the accuracy of quantification.

By carefully validating these parameters, analytical methods employing theophylline TMS derivatives can provide reliable and accurate quantitative results for a variety of research and clinical applications.

Application Domains of Theophylline Tms Derivatives in Research

Preparation of Reference Standards for Analytical Method Development and Validation

Theophylline (B1681296) TMS derivative serves as a crucial reference standard in the development and validation of analytical methods. Reference standards are highly purified compounds used as a benchmark for identifying and quantifying a substance. In this context, the synthesized theophylline TMS derivative allows chemists to confirm the identity of the derivatized theophylline in a sample by comparing its retention time in GC and its mass spectrum with that of the known standard.

Method validation, a process mandated by regulatory bodies to ensure an analytical method is reliable and reproducible, relies heavily on such standards. Key validation parameters are assessed using the this compound standard.

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is tested by analyzing a series of standard solutions of this compound at different known concentrations. For instance, linearity for theophylline analysis has been demonstrated in concentration ranges from 5 to 40 µg/ml. nih.gov

Accuracy : The closeness of the test results to the true value. It is often determined by spiking a blank sample matrix with a known amount of the standard and measuring the recovery. Recovery percentages for theophylline have been reported in the range of 98.28% to 101.94%. semanticscholar.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Methods utilizing the TMS derivative have achieved RSD values of less than 2.5%. iaea.org

Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. The use of the TMS derivative in GC-MS allows for clear separation from other similar compounds, such as different xanthines, ensuring the method's specificity. researchgate.netnih.gov

The preparation of the standard involves reacting pure theophylline with a silylating agent under controlled conditions to ensure complete derivatization, followed by purification and characterization to confirm its structure and purity.

Validation ParameterDescriptionTypical Performance Metric with TMS Derivative
LinearityEnsures proportional response of the method to analyte concentration.Correlation coefficient (R²) > 0.99 in specified concentration ranges. uobasrah.edu.iq
AccuracyMeasures the closeness of results to the true value, often assessed by recovery studies.Recovery rates typically between 98-102%. semanticscholar.org
PrecisionEvaluates the repeatability of the method, expressed as Relative Standard Deviation (RSD).RSD < 2.5% for replicate measurements. iaea.org
SpecificityAbility to differentiate the analyte from other substances in the sample.Baseline separation from other xanthines (e.g., theobromine, paraxanthine). researchgate.netnih.gov

Development of High-Sensitivity Detection Methods in Complex Matrices

Analyzing trace levels of theophylline in complex matrices such as environmental samples (e.g., wastewater) or in vitro biological systems presents significant analytical challenges due to the presence of numerous interfering substances. researchgate.net Derivatization to theophylline TMS is a key step in developing high-sensitivity methods, particularly using Gas Chromatography-Mass Spectrometry (GC-MS).

The derivatization process enhances sensitivity by improving the chromatographic peak shape and reducing tailing, which leads to a better signal-to-noise ratio. When combined with mass spectrometry, especially in Selected Ion Monitoring (SIM) mode, the method's sensitivity and selectivity are further amplified. In SIM mode, the mass spectrometer is set to detect only specific mass fragments characteristic of the this compound, filtering out the noise from other co-eluting compounds. For example, in the analysis of this compound, ions at mass-to-charge ratios (m/z) of 252 (molecular ion) and 237 are often monitored. iaea.orgnih.gov

This approach has enabled the development of methods with very low detection limits. For instance, a GC-MS method for theophylline in serum, which involves conversion to the TMS derivative, reported a detection limit of 10 ng/ml. iaea.org Such sensitivity is crucial for pharmacokinetic studies and environmental monitoring where concentrations can be exceedingly low. researchgate.netresearchgate.net

Matrix TypeAnalytical ChallengeRole of TMS DerivatizationAchieved Detection Limit
In Vitro Biological Systems (e.g., serum, plasma)Presence of proteins, lipids, and other metabolites.Improves volatility and allows for GC-MS analysis, enhancing separation from matrix components.As low as 10 ng/ml. iaea.org
Environmental Samples (e.g., wastewater)Highly complex and variable matrix with numerous organic and inorganic contaminants.Increases thermal stability for GC analysis and provides a specific mass spectrum for selective detection.Enables trace-level monitoring in the ng/L to µg/L range. researchgate.net
Food ProductsComplex matrices containing fats, carbohydrates, and proteins.Facilitates extraction and cleanup, and improves chromatographic performance for accurate quantification.Dependent on specific food matrix and sample preparation.

Studies on Theophylline Purity and Impurity Profiling via Derivatization for Enhanced Detection

Ensuring the purity of pharmaceutical compounds like theophylline is paramount. Impurity profiling involves the identification and quantification of any unwanted chemicals. TMS derivatization coupled with GC-MS is a powerful technique for this purpose. It allows for the separation and detection of structurally related impurities that might be difficult to resolve by other methods like HPLC without derivatization.

Potential impurities in theophylline can include other xanthine (B1682287) derivatives such as caffeine (B1668208), theobromine, and paraxanthine (B195701), which may be present as starting materials, by-products, or degradation products. researchgate.netnih.gov After derivatization with an agent like MSTFA, these related compounds also form their respective TMS derivatives, which have different retention times and mass fragmentation patterns in a GC-MS system. This allows for their unambiguous identification and quantification even at low levels. The specificity of the mass spectrometric detector is critical, as it can distinguish between compounds with very similar structures based on their unique mass spectra. researchgate.net This capability is essential for confirming that a theophylline sample meets the stringent purity requirements of pharmacopoeias. uspnf.comsigmaaldrich.com

Exploration of Theophylline Degradation Pathways and Metabolite Identification (non-human, in vitro systems) using TMS Derivatization for Product Characterization

Understanding how a drug degrades or is metabolized is fundamental in pharmaceutical research. In vitro systems, such as liver microsomes or precision-cut liver slices, are used to study these pathways in a controlled, non-human environment. nih.gov Theophylline is known to be metabolized through N-demethylation and oxidation pathways, leading to various metabolites. nih.govnih.govresearchgate.net

The primary metabolites produced in vitro by rat and human liver tissue include 1,3-dimethyluric acid, 1-methyluric acid, 3-methylxanthine, and 1-methylxanthine. nih.govnih.gov To analyze these polar metabolites by GC-MS, they must first be converted into their more volatile and thermally stable TMS derivatives. The derivatization step is crucial for enabling their separation on a GC column and for generating characteristic mass spectra that allow for their definitive identification.

By analyzing the TMS derivatives of the compounds present in the in vitro system after incubation with theophylline, researchers can identify the metabolic products and elucidate the metabolic pathways. This information is vital for understanding the drug's biotransformation and can provide insights into potential drug-drug interactions. researchgate.netnih.gov

MetaboliteMetabolic PathwaySignificance in In Vitro Studies
1,3-Dimethyluric AcidOxidationA major metabolite formed by the oxidation of theophylline. nih.govnih.gov
1-Methyluric AcidN-demethylation followed by OxidationIndicates the activity of demethylating enzymes. nih.govnih.gov
3-MethylxanthineN-demethylationA primary product of the N-demethylation pathway. nih.govnih.gov
1-MethylxanthineN-demethylationAnother key metabolite from the N-demethylation pathway. nih.govresearchgate.net

Methodological Advancements in Isotope Dilution Mass Spectrometry with Labeled Theophylline TMS Derivatives

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard analytical technique for its high accuracy and precision. It works by adding a known amount of an isotopically labeled version of the analyte to the sample, which serves as an internal standard. The ratio of the unlabeled (native) analyte to the labeled standard is then measured by mass spectrometry.

In the context of theophylline analysis, stable isotope-labeled theophylline, such as (1,3-¹⁵N₂-2-¹³C)theophylline, is used as the internal standard. researchgate.netnih.goviaea.org Both the native theophylline from the sample and the added labeled internal standard are extracted together and then derivatized to form their respective TMS derivatives.

The key advantage of this method is that any sample loss during extraction or incomplete derivatization affects both the native and labeled compounds equally, meaning the ratio between them remains constant. This corrects for potential errors in sample preparation and analysis, leading to highly accurate results.

The TMS derivatives of the native and labeled theophylline have nearly identical chemical properties but are easily distinguished by the mass spectrometer due to their mass difference. For example, the GC-MS can be set to monitor the molecular ion of the native this compound (e.g., m/z 252) and the molecular ion of the labeled this compound (e.g., m/z 255). iaea.org By measuring the ratio of these ion intensities, the exact amount of theophylline in the original sample can be calculated with exceptional accuracy. This GC-IDMS method is a definitive procedure for the precise quantification of theophylline in biological fluids. nih.goviaea.org

Computational and Theoretical Investigations of Theophylline Tms Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the Theophylline (B1681296) TMS derivative. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its geometry and electronic properties.

Molecular Geometry Optimization: The first step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For the Theophylline TMS derivative, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is found. DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-31G*), are commonly used for accurate geometry predictions of xanthine (B1682287) derivatives. researchgate.net These calculations would confirm the planarity of the xanthine core and determine the precise bond lengths, bond angles, and dihedral angles involving the trimethylsilyl (B98337) (TMS) group attached at the N7 position.

Electronic Structure Analysis: Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for understanding the molecule's reactivity. nih.gov A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov For xanthine derivatives, these calculations help in understanding their potential as electron donors or acceptors in chemical reactions. nih.gov The analysis also provides insights into the charge distribution across the molecule, which can be visualized using molecular electrostatic potential (MEP) maps to identify nucleophilic and electrophilic sites. nih.gov

PropertyDescriptionTypical Computational Method
Optimized Geometry The lowest energy arrangement of atoms, providing bond lengths and angles.DFT (e.g., B3LYP/6-31G*)
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.DFT, HF
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.DFT, HF
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating chemical reactivity and stability.DFT, HF
Mulliken Charges Distribution of atomic charges throughout the molecule.DFT, HF
Dipole Moment A measure of the overall polarity of the molecule.DFT, HF

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) through Density Functional Theory (DFT)

DFT has become a standard tool for the accurate prediction of spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for the this compound can be achieved with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used approach. mdpi.comrsc.org The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com Contemporary DFT protocols can achieve high accuracy in predicting ¹³C and ¹H chemical shifts. nrel.govrsc.org

Infrared (IR) Frequencies: The vibrational frequencies that correspond to peaks in an IR spectrum can also be calculated using DFT. dtic.mil This is done by computing the second derivatives of the energy with respect to the Cartesian nuclear coordinates at the optimized geometry. dtic.mil The resulting vibrational modes and their corresponding frequencies and intensities can be used to generate a theoretical IR spectrum. sci-hub.se Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental spectra. jkps.or.kr For the this compound, this would allow for the assignment of specific vibrational modes, such as the C=O stretches of the xanthine core, the Si-C stretches of the TMS group, and the C-H vibrations of the methyl groups.

Spectroscopic ParameterDescriptionCommon Computational Approach
¹³C NMR Chemical Shifts Predicts the resonance frequencies of carbon-13 nuclei, aiding in structural elucidation.DFT/GIAO
¹H NMR Chemical Shifts Predicts the resonance frequencies of protons, providing information on the electronic environment.DFT/GIAO
IR Frequencies Calculates the vibrational frequencies of molecular bonds, corresponding to absorption peaks in an IR spectrum.DFT (Frequency Analysis)
IR Intensities Predicts the strength of the IR absorption for each vibrational mode.DFT (Frequency Analysis)

Molecular Dynamics Simulations for Conformational Analysis and Stability Profiling

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability.

Conformational Analysis: MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For the this compound, an MD simulation would reveal the accessible conformations, particularly concerning the rotation of the bulky trimethylsilyl group around the N7-Si bond. While the xanthine core is rigid, the TMS group's methyls can rotate freely. Simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. acs.orgsemanticscholar.org This is crucial for understanding how the molecule might interact with its environment or biological targets.

Stability Profiling: The stability of the this compound can be assessed through MD simulations under various conditions (e.g., different temperatures or in the presence of a solvent). nih.gov The simulations can track key structural parameters like bond lengths and angles over time to see if the molecule remains in a stable state. This is particularly relevant for silylated derivatives, which can be susceptible to hydrolysis. nih.gov By simulating the molecule in an aqueous environment, one could theoretically investigate the initial steps of its degradation pathway. The trajectory from the simulation provides a dynamic picture of the molecule's stability, complementing the static view from quantum chemical calculations. nih.gov

Computational Studies on Silylation Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as the silylation of theophylline to form its TMS derivative. DFT calculations can be used to map out the entire reaction pathway, identify intermediates, and characterize the transition states.

The silylation of the N7-H group on theophylline likely proceeds through a nucleophilic attack of the nitrogen atom on the silicon atom of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). Theoretical studies can model this process by:

Locating Reactants and Products: The geometries and energies of the starting materials (theophylline and silylating agent) and the final products (this compound and byproducts) are calculated.

Identifying Transition States (TS): A transition state search is performed to find the highest energy point along the reaction coordinate. This involves algorithms that locate a saddle point on the potential energy surface. beilstein-journals.org A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path. beilstein-journals.org

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation barrier of the reaction. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

For complex reactions, multiple pathways and transition states may exist. nih.gov Computational analysis allows for the comparison of the activation energies for each potential pathway to determine the most favorable reaction mechanism. caltech.edu

In Silico Fragmentation Studies for Mass Spectrometry Prediction and Mechanistic Insight

The fragmentation pattern of a molecule in a mass spectrometer is a key identifier. In silico fragmentation methods aim to predict this pattern computationally, aiding in the identification of unknown compounds and providing insight into fragmentation mechanisms.

Predicting Mass Spectra: Quantum chemistry-based methods, such as Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS), can simulate the electron ionization (EI) mass spectrum of a molecule from first principles. nih.govacs.orgescholarship.org The process typically involves:

Running Born-Oppenheimer molecular dynamics (BOMD) simulations on the radical cation of the molecule (formed by the loss of an electron).

The simulations trace the subsequent fragmentation cascades as bonds break and rearrangements occur.

By running many such trajectories, a statistical distribution of fragment ions is generated, which can be compiled into a theoretical mass spectrum. escholarship.org

For the this compound, such simulations would predict the formation of key ions observed in its experimental spectrum. nist.gov

Mechanistic Insight: The primary fragmentation pathways for TMS derivatives are well-characterized and can be rationalized computationally. Key predicted fragmentations for the this compound (Molecular Weight: 252.34 g/mol ) would include:

[M-15]⁺ (m/z 237): Loss of a methyl radical (•CH₃) from the TMS group. This is a very common fragmentation for TMS derivatives.

[M-73]⁺: Loss of the •Si(CH₃)₃ radical.

[Si(CH₃)₃]⁺ (m/z 73): The trimethylsilyl cation itself, which is often a prominent peak in the spectra of silylated compounds.

By analyzing the simulation trajectories, researchers can visualize the bond-breaking and bond-forming events that lead to these fragments, providing a detailed mechanistic understanding that complements experimental tandem mass spectrometry (MS/MS) studies. nih.govacs.org

Ion (m/z)Proposed IdentityFragmentation Pathway
252[M]⁺Molecular Ion
237[M - CH₃]⁺Loss of a methyl radical from the TMS group.
73[Si(CH₃)₃]⁺Cleavage of the N7-Si bond, forming the trimethylsilyl cation.

Stability, Storage, and Degradation Pathways of Theophylline Tms Derivatives

Hydrolytic Stability of Silicon-Oxygen/Nitrogen Bonds in Theophylline (B1681296) TMS Derivatives

A primary vulnerability of Theophylline TMS derivatives, and silylated compounds in general, is their susceptibility to hydrolysis. The stability of the derivative is dictated by the strength and reactivity of the silicon-nitrogen (Si-N) bond formed during derivatization. Theophylline, 1,3-dimethylxanthine, has an acidic proton at the N7 position of the imidazole (B134444) ring, which is replaced by the TMS group during silylation.

The Si-N bond is labile and readily cleaved by nucleophilic attack from water molecules present in the environment or analytical solvents. The mechanism involves the donation of a lone pair of electrons from the oxygen atom of water to the silicon atom, followed by proton transfer and cleavage of the Si-N bond. This process regenerates the original theophylline molecule and forms trimethylsilanol, which can further condense to form hexamethyldisiloxane.

The rate of hydrolysis is influenced by several factors:

Moisture Content: The presence of even trace amounts of water can initiate hydrolysis. wordpress.com Solvents and reagents used in sample preparation must be anhydrous to prevent premature degradation of the derivative.

pH: The stability of the Si-N bond is pH-dependent. Hydrolysis is generally catalyzed by both acidic and basic conditions.

Steric Hindrance: While not a major factor for the relatively accessible N7 position on theophylline, steric hindrance around the silylated group can sometimes influence the rate of hydrolysis in more complex molecules.

Due to this inherent instability, samples derivatized with trimethylsilylating agents are often analyzed shortly after preparation to ensure accurate results. The susceptibility of TMS derivatives to hydrolysis is a significant drawback of this derivatization method. oup.com

Thermal Stability and Decomposition Characteristics Under Varied Conditions

Silylation is performed to increase the thermal stability of polar compounds like theophylline, making them suitable for the high temperatures encountered in a GC inlet and column. fu-berlin.deomicsonline.org Theophylline itself undergoes thermal decomposition in a single step, starting at approximately 290°C, immediately following its melting point. nih.govresearchgate.netresearchgate.net

The Theophylline TMS derivative exhibits enhanced volatility and is designed to withstand typical GC conditions. However, it is not immune to thermal decomposition, especially at elevated temperatures within the GC injector port. sigmaaldrich.com The thermal behavior can be summarized as follows:

Improved Volatility: The replacement of the polar N-H proton with a nonpolar TMS group significantly reduces intermolecular hydrogen bonding, lowering the boiling point and allowing the compound to vaporize at lower temperatures without degradation.

Injector Port Decomposition: The GC inlet is a high-temperature zone where thermal decomposition can occur. Excessive injector temperatures can lead to the degradation of the TMS derivative, potentially forming by-products or reverting to the parent theophylline molecule. sigmaaldrich.com This can result in poor peak shape, reduced detector response, and inaccurate quantification. Optimization of the injector temperature is crucial for the analysis of thermally labile derivatives. nih.gov

Decomposition Products: Thermal decomposition can lead to the formation of various products. Besides the parent compound, fragmentation of the purine (B94841) ring structure or reactions with other sample matrix components can occur at very high temperatures.

The table below summarizes the thermal characteristics of theophylline and its TMS derivative.

CompoundProcessTemperature Range (°C)Observations
Theophylline Melting~273Sharp endothermic transition. researchgate.net
Decomposition>290Single-stage mass loss. nih.govresearchgate.net
This compound Volatilization (GC)70 - 280 (Oven Program)Allows for chromatographic separation. omicsonline.org
Potential Decomposition (GC)>250 (Injector)Risk of degradation, peak tailing, or loss of signal. sigmaaldrich.com

Impact of Light, Oxygen, and Humidity on Derivative Integrity

The integrity of the this compound is significantly affected by environmental factors, with humidity being the most critical.

Humidity: As detailed in section 8.1, moisture is the primary cause of degradation for Theophylline TMS derivatives through hydrolysis. wordpress.com Exposure to atmospheric humidity must be minimized at all stages, from sample preparation to analysis. Containers should be tightly sealed, and the use of desiccators for storage is recommended. msf.org

Light: While theophylline itself is relatively stable against direct photodegradation, prolonged exposure to high-intensity light, particularly UV radiation, can potentially induce degradation. msf.orgmdpi.com For analytical standards, protection from light is a general best practice to prevent any photochemical reactions that could compromise the sample's integrity. msf.org This is especially true for solutions stored for extended periods.

Oxygen: The TMS group itself is not highly susceptible to direct oxidation under typical storage conditions. However, the presence of oxygen, especially in combination with light or catalysts, can promote oxidative degradation of organic molecules. researchgate.netrsc.orgnih.gov Theophylline's degradation pathway can involve oxidation. nih.govclinpgx.org To ensure long-term stability, storing standards under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, although for routine short-term storage, minimizing headspace in the vial is often sufficient.

The combined effect of these factors can accelerate degradation. For instance, the presence of humidity can be exacerbated by temperature fluctuations that cause condensation inside the storage vial.

Recommended Storage Conditions and Shelf-Life Determination for Analytical Standards

Proper storage is essential to maintain the concentration and purity of this compound analytical standards. The instability of TMS derivatives necessitates stringent storage protocols. nih.govnih.gov

Recommended Storage Conditions: Based on general guidelines for silylated compounds, the following conditions are recommended:

Temperature: Low temperature storage is crucial to slow down potential degradation reactions, primarily hydrolysis. Storage at -18°C to -20°C is recommended for long-term stability. nih.govnih.gov Refrigeration at 2°C to 8°C may be adequate for short-term storage (e.g., a few days). nih.gov

Atmosphere: Samples should be stored in airtight containers to prevent moisture ingress. msf.org For high-purity standards, flushing the vial with an inert gas like nitrogen or argon before sealing can displace oxygen and moisture, further enhancing stability.

Container: Use vials with high-quality septa that prevent atmospheric exchange. Glass is a suitable container material.

Solvent: The derivative should be kept in a dry, aprotic solvent.

Shelf-Life Determination: The shelf-life of an analytical standard is the period during which its properties, such as concentration and purity, remain within specified limits when stored under the recommended conditions. thomassci.com For a labile compound like a this compound, the shelf-life is often limited.

Manufacturer's Expiration Date: The date provided by the manufacturer should always be adhered to. This date is determined through rigorous stability studies. thomassci.comswan.ch

Post-Opening Stability: Once a standard solution is opened, its shelf-life may be significantly reduced due to potential contamination with air and moisture. thomassci.com Studies have shown that some TMS derivatives can degrade within hours or days when stored at room temperature in an autosampler. nih.gov

Periodic Re-evaluation: For critical applications, the integrity of the standard solution should be periodically verified, especially if it is used beyond its recommended short-term use period after opening.

The following table provides a summary of recommended storage conditions.

ParameterRecommendationRationale
Temperature -20°C for long-term; 4°C for short-termSlows hydrolytic and thermal degradation. nih.govnih.gov
Humidity Store in a desiccated environment; use airtight vialsPrevents hydrolysis of the Si-N bond.
Light Store in amber vials or in the darkPrevents potential photochemical degradation. msf.org
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)Minimizes exposure to moisture and oxygen.

Mechanistic Studies of this compound Degradation Products and Kinetics

The study of degradation mechanisms and kinetics for Theophylline TMS derivatives is essential for understanding its stability and for identifying potential interferences in analytical methods.

Primary Degradation Pathway: Hydrolysis The most significant degradation pathway is hydrolysis, which cleaves the trimethylsilyl (B98337) group from the N7 position of the theophylline molecule.

Reaction: C₁₀H₁₆N₄O₂Si (this compound) + H₂O → C₇H₈N₄O₂ (Theophylline) + (CH₃)₃SiOH (Trimethylsilanol)

Products: The primary degradation products are the parent drug, theophylline, and trimethylsilanol. The latter can subsequently dimerize to form hexamethyldisiloxane. The reappearance of theophylline is the most common indicator of derivative degradation. wordpress.com

Kinetics: The kinetics of hydrolysis are typically pseudo-first-order with respect to the derivative concentration when water is in large excess (e.g., due to atmospheric moisture). The rate is highly dependent on temperature, pH, and the concentration of water.

Mass Spectrometric Fragmentation While not a degradation pathway in the context of storage, the fragmentation of the this compound under electron impact (EI) in a mass spectrometer provides insight into the molecule's bond stabilities. The mass spectrum of this compound (C₁₀H₁₆N₄O₂Si, molecular weight 252.34 g/mol ) shows characteristic fragments that are used for its identification.

Molecular Ion (M+•): A peak at m/z 252 corresponds to the intact ionized molecule. nih.gov

Key Fragments: Common fragments include the loss of a methyl group ([M-15]+•) resulting in a peak at m/z 237, which is often a prominent ion in the spectra of TMS derivatives. fu-berlin.denih.gov Another significant peak can be observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]+.

Other Potential Degradation Pathways While hydrolysis is dominant, other degradation pathways mirroring those of the parent theophylline molecule could theoretically occur over long periods or under harsh conditions, such as oxidation or N-demethylation, leading to various xanthine (B1682287) derivatives. nih.govclinpgx.org However, in the context of analytical standards, hydrolysis is the most immediate and relevant concern.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Theophylline TMS derivative to ensure high yield and purity?

  • Methodological Answer : Use anhydrous reaction conditions with trimethylsilylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Key parameters include reaction time (30–60 minutes), temperature (60–80°C), and catalyst optimization (e.g., pyridine). Validate purity using nuclear magnetic resonance (NMR) to confirm complete silylation of hydroxyl groups .

Q. Which analytical techniques are most effective for characterizing Theophylline TMS derivatives?

  • Methodological Answer :

  • GC-MS : Ideal for assessing derivatization efficiency and quantifying volatile derivatives. Use polar columns (e.g., DB-5) to resolve structural analogs .
  • NMR Spectroscopy : Confirm silylation by observing the disappearance of hydroxyl proton signals (e.g., δ 1–5 ppm region) .
  • Near-Infrared (NIR) Spectroscopy : Analyze solid-state properties (e.g., crystallinity) using second-derivative spectra to differentiate between Theophylline TMS and impurities .

Q. How can researchers validate the purity of Theophylline TMS derivatives using spectroscopic methods?

  • Methodological Answer : Compare experimental NMR/GC-MS spectra with reference data from the NIST Chemistry WebBook to identify impurities or incomplete derivatization. For example, the absence of residual theophylline peaks in GC-MS chromatograms confirms successful derivatization .

Advanced Research Questions

Q. How should researchers address discrepancies in chromatographic data when analyzing Theophylline TMS derivatives across studies?

  • Methodological Answer :

  • Column Selection : Polar columns (e.g., DB-5) may resolve isomers better than non-polar phases.
  • Internal Standards : Use compounds like tetracosane (C24H50) to normalize retention times and improve reproducibility .
  • Derivatization Efficiency : Quantify unreacted theophylline via spiked recovery experiments to identify incomplete reactions as a source of variability .

Q. What statistical methods are recommended for analyzing variability in this compound synthesis batches?

  • Methodological Answer : Apply analysis of variance (ANOVA) to compare batch means (e.g., yield, purity) and identify significant outliers. Use control charts (e.g., X-bar charts) to monitor process stability over time. For multivariate data (e.g., GC-MS peak areas), employ principal component analysis (PCA) to detect batch clustering .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

  • Methodological Answer :

  • Quality Control (QC) : Implement HPLC-UV or LC-MS to quantify residual solvents and byproducts.
  • Stability Studies : Store derivatives under inert conditions (e.g., argon atmosphere) to prevent hydrolysis.
  • Standardized Protocols : Adopt protocols from NIST or peer-reviewed studies to minimize procedural deviations .

Q. How can researchers apply Theophylline TMS derivatives in interdisciplinary studies, such as virology or enzymology?

  • Methodological Answer : Explore its role as a methyltransferase inhibitor. For example, theophylline derivatives have been co-crystallized with SARS-CoV-2 nsp10-16 methyltransferase to study binding interactions. Use X-ray crystallography and molecular docking to map active-site interactions .

Data Contradiction and Literature Synthesis

Q. How should researchers resolve contradictions between historical and contemporary studies on this compound stability?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to compare degradation profiles. Use Arrhenius equation modeling to extrapolate shelf-life predictions. Cross-reference findings with NIST data to reconcile discrepancies in reported degradation products .

Q. What framework is recommended for conducting a systematic review of this compound applications?

  • Methodological Answer :

  • Keyword Strategy : Combine terms like "TMS derivatization," "theophylline pharmacokinetics," and "methyltransferase inhibition" across databases (e.g., PubMed, Scopus).
  • Inclusion Criteria : Prioritize studies with raw chromatographic/spectroscopic data for reproducibility assessment.
  • Critical Appraisal : Use tools like QUADAS-2 to evaluate methodological rigor in analytical studies .
    化知为学24年第二次有机seminar——文献检索与常见术语
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Methodological Resources

  • NIST Chemistry WebBook : Reference GC-MS retention indices and spectral libraries for method validation .
  • ANOVA and PCA : Leverage software like R or Python for statistical analysis of batch data .
  • X-ray Crystallography : Collaborate with structural biology facilities for enzyme-inhibitor studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.